![molecular formula C20H21N5O2 B2693091 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1203032-31-8](/img/structure/B2693091.png)
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
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Description
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study focused on synthesizing a series of pyrazolopyrimidines derivatives, investigating their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the potential of these compounds in cancer therapy and inflammation management. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Another study synthesized pyrazolopyrimidin-4-one derivatives, assessing their cytotoxicity against various human cancer cell lines and antimicrobial potential. These compounds showed moderate to good activity, suggesting their utility in developing new therapeutic agents for cancer and infectious diseases (Alam et al., 2018).
Aurora Kinase Inhibitor Metabolism
Research into the hepatic metabolism of MK-0457, a potent aurora kinase inhibitor, provided valuable insights into its metabolic pathways across different species. Understanding the metabolism of such inhibitors is crucial for developing more effective cancer treatments with reduced side effects (Ballard et al., 2007).
Heterocyclic Synthesis and Biological Activity
The synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives and their antimicrobial activity assessment revealed several potent antibacterial agents. Such studies contribute to the discovery of new antimicrobial drugs to combat resistant bacterial strains (Hafez et al., 2015).
Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidin-4-ones
Investigations into the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their evaluation for anticancer activity provided a framework for developing new antitumor agents. Such compounds exhibited promising inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in cancer therapy (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-11-19(27)23-20(21-13)25-17(12-16(24-25)15-8-9-15)22-18(26)10-7-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVEKIHTFRREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
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